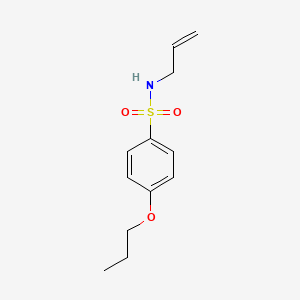

N-allyl-4-propoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-propoxybenzenesulfonamide, also known as APS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. APS has been found to possess various biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Catalysis and Synthesis

Sulfonamide-substituted iron phthalocyanines, such as those derived from sulfonamide compounds, have been explored for their catalytic properties, particularly in the oxidation of olefins. These compounds exhibit remarkable stability under oxidative conditions and have potential applications in catalysis, as demonstrated by the selective oxidation of cyclohexene and styrene using hydrogen peroxide, leading to the formation of value-added chemicals like allylic ketones and benzaldehyde (Işci et al., 2014).

Structural and Crystallographic Characterization

Research into the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide showcases the utility of sulfonamide derivatives in understanding molecular structures and interactions. The detailed analysis of such compounds contributes to the broader field of crystallography and materials science, providing insights into molecular conformations and potential for designing new materials and catalysts (Stenfors & Ngassa, 2020).

Organic Synthesis

In organic synthesis, sulfonamide derivatives have been utilized in innovative methods to create complex molecules. For example, merging cross-metathesis and radical cyclization techniques have enabled the straightforward synthesis of 4-substituted benzosultams from N-alkyl-N-allyl-2-bromobenzenesulfonamides, demonstrating the compounds' versatility as intermediates in synthesizing heterocyclic structures (Feuillastre, Pelotier, & Piva, 2013).

Antioxidant Activity

While focusing on sulfonamide derivatives' synthetic applications, research has also highlighted their potential in biologically relevant contexts. For instance, thiosulfonate compounds, which share functional similarities with sulfonamide derivatives, have been evaluated for their antioxidant activity in vitro and in vivo, suggesting a possible avenue for exploring the biological applications of N-allyl-4-propoxybenzenesulfonamide and related compounds (Biointerface Research in Applied Chemistry, 2021).

properties

IUPAC Name |

N-prop-2-enyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-3-9-13-17(14,15)12-7-5-11(6-8-12)16-10-4-2/h3,5-8,13H,1,4,9-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMQDXZBPLYGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-propoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

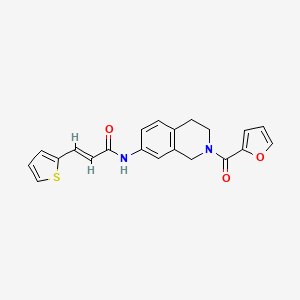

![Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate](/img/structure/B2633112.png)

![2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one](/img/structure/B2633113.png)

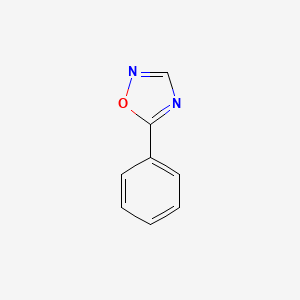

![2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B2633114.png)

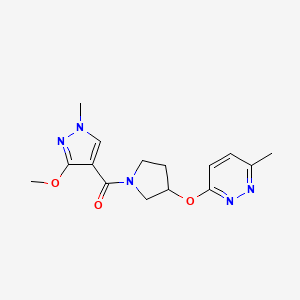

![N-(3-ethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633116.png)

![N-cyclopropyl-1-[6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2633117.png)

![(4s)-N-[3-(1,3-Oxazol-5-Yl)phenyl]-7-[3-(Trifluoromethyl)phenyl]-3,4-Dihydro-1,4-Methanopyrido[2,3-B][1,4]diazepine-5(2h)-Carboxamide](/img/structure/B2633120.png)

![(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2633121.png)

![Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2633133.png)